2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O3S and its molecular weight is 405.86. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Potential Biological Activities
Research has explored the synthesis of heterocyclic compounds utilizing activated nitriles, highlighting the potential for generating polyfunctionally substituted heterocyclo pyrimidines, pyrazolo, chromeno, and tetrahydrobenzo[b]thiophene derivatives. These compounds are synthesized through reactions with acetic anhydride, acid chloride, and bifunctional compounds such as hydrazine hydrate and hydroxylaminehydrochloride, leading to the production of condensed pyrazolo, chromeno, pyrimido, and thiopyrimidine derivatives. The reactivity of these compounds towards electrophilic and nucleophilic reagents has been investigated, suggesting their utility in creating a diverse range of heterocyclic structures with potential biological activities (Elian, Abdelhafiz, & abdelreheim, 2014).
Antimicrobial and Antitumor Potential
Another study has utilized a related compound as a key intermediate for the synthesis of various heterocyclic compounds, including coumarin, pyridine, and pyrrole, among others. These synthesized compounds have been characterized and evaluated as antimicrobial agents, indicating the potential of these chemical frameworks in developing new antimicrobial therapies (Bondock, Rabie, Etman, & Fadda, 2008). Moreover, the antimicrobial and antitumor activity of some new heterocycles incorporating the antipyrine moiety has been demonstrated, underscoring the potential utility of these compounds in cancer research and treatment (Bondock, Rabie, Etman, & Fadda, 2008).
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c1-25-13-7-14(26-2)12(6-11(13)18)22-16(24)9-27-17-8-15(19-10-20-17)23-5-3-4-21-23/h3-8,10H,9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHNNTRWXREILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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